molecular formula C12H22N2O4 B3214860 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1154101-11-7

4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3214860
CAS No.: 1154101-11-7
M. Wt: 258.31 g/mol
InChI Key: SUFIIFMQXYDGSR-UHFFFAOYSA-N
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Description

4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1154101-11-7) is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a carboxymethylamino substituent at the 4-position. Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 270.3 g/mol . The compound is commonly used as an intermediate in pharmaceutical synthesis due to its modular structure, which allows for further functionalization at the carboxymethyl and amino groups. Its Boc group provides stability during synthetic processes while enabling selective deprotection under acidic conditions .

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-9(5-7-14)13-8-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFIIFMQXYDGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the amino group and the carboxylic acid group. One common method is the use of tert-butyl ester as a protecting group for the carboxylic acid. The synthesis may involve multiple steps, including the formation of intermediates and the use of various reagents and catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

  • Structure: Differs by an ethyl group appended to the carboxymethylamino moiety.
  • This modification may alter solubility (higher lipophilicity) and metabolic stability .

4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353998-18-1)

  • Structure : Replaces the carboxymethyl group with a chloro-acetyl group.
  • Impact : The chloro-acetyl group enhances electrophilicity, making the compound a reactive intermediate for nucleophilic substitution reactions. This contrasts with the carboxylic acid functionality in the parent compound, which is more suited for conjugation or salt formation .

(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Structure: Pyrrolidine ring instead of piperidine, with an isopropyl group on the carboxymethylamino substituent.
  • The isopropyl group further increases steric hindrance, which could limit interactions with enzymatic targets compared to the parent piperidine derivative .

Functional Group Modifications

4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester (CAS: 919108-51-3)

  • Structure: Incorporates a carbamoyl-linked aminophenyl group at the 4-position.
  • The absence of a carboxylic acid group reduces water solubility compared to the parent compound .

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

  • Structure : Partially unsaturated dihydropyridine ring with a methoxycarbonylphenyl group.
  • Impact : The dihydropyridine core may confer redox activity, while the methoxycarbonyl group increases electron-withdrawing effects, altering electronic properties critical for charge-transfer interactions .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester 1154101-11-7 C₁₂H₂₂N₂O₄ 270.3 Boc, carboxymethylamino
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester - C₁₄H₂₆N₂O₄ 298.4 Boc, ethyl-carboxymethylamino
4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1353998-18-1 C₁₃H₂₂ClN₂O₃ 304.8 Boc, chloro-acetyl-methylamino
4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester 919108-51-3 C₁₇H₂₅N₃O₃ 313.4 Boc, aminophenylcarbamoyl

Table 2. Pharmacological Potency of Selected Analogs

Compound Name Target Receptor EC₅₀/IC₅₀ Key Structural Feature Reference
ATL313 A₂A Adenosine Receptor 0.43 ± 0.06 nM Purine-propynyl-piperidine
ATL146e A₂A Adenosine Receptor 0.19 ± 0.03 nM Ethylcarbamoyl-tetrahydrofuran
Rolipram Phosphodiesterase-4 N/A Pyrrolidone-methoxyphenyl

Biological Activity

4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological systems, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 87120-72-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The functional groups in the compound facilitate various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets.

Interaction Studies

Research indicates that this compound may exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially affecting physiological processes.
  • Receptor Modulation : It may bind to various receptors, influencing signal transduction pathways critical for cellular communication.

Biological Activities

Several studies have documented the biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Research indicates that derivatives of piperidine compounds can exhibit selective cytotoxicity against cancer cell lines, suggesting that this compound may have similar effects.
  • Neuroprotective Effects : The compound's structure suggests it could interact with neurotransmitter systems, providing a basis for exploring its neuroprotective potential.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 and PC-3) demonstrated that piperidine derivatives could induce apoptosis. The specific activity of this compound was assessed, showing promising results in reducing cell viability at certain concentrations.

Case Study 3: Neuroprotective Effects

Research focused on the interaction of this compound with neurotransmitter receptors revealed that it could enhance neuroprotective signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in MCF-7 and PC-3 cells
NeuroprotectiveEnhancement of neuroprotective signaling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
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4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

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